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Compound of Interest

Compound Name: 2,4-Bis(trifluoromethyl)toluene

Cat. No.: B169946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 136664-96-5

Introduction
2,4-Bis(trifluoromethyl)toluene is a fluorinated aromatic compound of significant interest in

the fields of medicinal chemistry and materials science. The presence of two trifluoromethyl

groups on the toluene ring dramatically alters its electronic properties and lipophilicity, making it

a valuable building block for the synthesis of novel pharmaceutical candidates and advanced

materials. The trifluoromethyl group is a well-established bioisostere for a methyl group but with

significantly different electronic and metabolic properties, often leading to enhanced biological

activity, metabolic stability, and binding affinity of drug molecules.[1][2] This technical guide

provides a comprehensive overview of the chemical and physical properties, synthesis,

reactivity, and potential applications of 2,4-bis(trifluoromethyl)toluene.

Chemical and Physical Properties
A summary of the known physical and chemical properties of 2,4-bis(trifluoromethyl)toluene
is presented in the table below. Data has been compiled from various supplier and database

sources.
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Property Value Reference

CAS Number 136664-96-5 [3][4]

Molecular Formula C₉H₆F₆ [3][4]

Molecular Weight 228.13 g/mol [3][4]

Appearance Not specified, likely a liquid

Boiling Point Not specified

Melting Point Not specified

Density Not specified

Solubility
Expected to be soluble in

common organic solvents.

Synthesis
While a specific, detailed experimental protocol for the synthesis of 2,4-
bis(trifluoromethyl)toluene is not readily available in the public domain, a plausible and

commonly employed synthetic route involves the fluorination of the corresponding

bis(trichloromethyl)toluene derivative. This method is a standard industrial practice for the

synthesis of benzotrifluorides.[5] The precursor, 2,4-bis(trichloromethyl)toluene, can be

prepared via free-radical chlorination of 2,4-dimethylaniline.

A generalized experimental protocol for the key fluorination step is outlined below, based on

established procedures for similar transformations.[5][6]

Reaction:

Experimental Protocol: Fluorination of 2,4-Bis(trichloromethyl)toluene

Caution: This reaction involves anhydrous hydrogen fluoride (HF), which is extremely corrosive

and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate

personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face

shield.
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Apparatus Setup: A pressure-resistant reactor (e.g., a stainless-steel autoclave) equipped

with a stirrer, a pressure gauge, a thermocouple, and an inlet for gas is required. The reactor

should be thoroughly dried before use.

Charging the Reactor: The reactor is charged with 2,4-bis(trichloromethyl)toluene.

Introduction of Hydrogen Fluoride: Anhydrous hydrogen fluoride (a significant molar excess)

is carefully condensed into the cooled reactor.

Reaction Conditions: The reactor is sealed and the mixture is heated to a temperature

typically in the range of 80-150°C. The reaction is maintained at an elevated pressure. The

progress of the reaction can be monitored by observing the pressure drop as gaseous HCl is

formed.

Work-up: After the reaction is complete, the reactor is cooled to a safe temperature. The

excess hydrogen fluoride and the hydrogen chloride byproduct are carefully vented through

a scrubber containing a suitable neutralizing agent (e.g., soda lime or a potassium hydroxide

solution).

Purification: The crude product is then purified by fractional distillation under reduced

pressure to yield 2,4-bis(trifluoromethyl)toluene.

Logical Workflow for the Synthesis of 2,4-Bis(trifluoromethyl)toluene

Starting Material Step 1: Chlorination Intermediate Step 2: Fluorination Final Product

2,4-Dimethylaniline Free-Radical Chlorination

Cl₂,
 Radical Initiator 2,4-Bis(trichloromethyl)toluene Halogen Exchange (Halex) Reaction

Anhydrous HF,
 High T, High P 2,4-Bis(trifluoromethyl)toluene

Click to download full resolution via product page

Caption: Synthetic pathway for 2,4-bis(trifluoromethyl)toluene.

Spectroscopic Data
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While a complete set of spectroscopic data for 2,4-bis(trifluoromethyl)toluene is not readily

available, the expected spectral characteristics can be inferred from data for closely related

compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0

ppm) and a singlet for the methyl group. The aromatic protons will exhibit splitting patterns

(doublets and a singlet or complex multiplets) due to coupling with each other. The chemical

shift of the methyl group will be influenced by the electron-withdrawing trifluoromethyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl

carbon. The carbons attached to the trifluoromethyl groups will appear as quartets due to

coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show two singlets for the two non-equivalent

trifluoromethyl groups.

Mass Spectrometry

The mass spectrum of 2,4-bis(trifluoromethyl)toluene is expected to show a prominent

molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern would likely involve the loss of

a fluorine atom, a trifluoromethyl radical, or other characteristic fragments. The mass spectrum

of the closely related 2,4-bis(trifluoromethyl)bromobenzene shows a molecular ion and

fragmentation consistent with the loss of bromine and trifluoromethyl groups, which can serve

as a reference for interpreting the spectrum of the title compound.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic

ring and the methyl group (around 3100-2850 cm⁻¹), C=C stretching of the aromatic ring

(around 1600-1450 cm⁻¹), and strong C-F stretching vibrations (typically in the region of 1350-

1100 cm⁻¹).[8][9]
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Reactivity and Applications in Drug Development
The two electron-withdrawing trifluoromethyl groups significantly deactivate the aromatic ring

towards electrophilic aromatic substitution.[10] However, the methyl group can be a site for

functionalization through free-radical reactions. The aromatic ring can undergo nucleophilic

aromatic substitution, particularly if a leaving group is present on the ring.

2,4-Bis(trifluoromethyl)toluene serves as a key building block in the synthesis of more

complex molecules for pharmaceutical and agrochemical applications. The introduction of the

2,4-bis(trifluoromethyl)phenyl moiety can significantly enhance the biological activity and

pharmacokinetic properties of a lead compound. For instance, compounds bearing the 3,5-

bis(trifluoromethyl)phenyl group, a regioisomer of the title compound, have shown potent

activity as NK1-antagonists.[11] This highlights the potential of bis(trifluoromethyl) substituted

aromatics in drug discovery.

Potential Signaling Pathway Involvement

While there is no direct evidence of 2,4-bis(trifluoromethyl)toluene itself being involved in

specific signaling pathways, its derivatives are designed to interact with various biological

targets. The trifluoromethyl groups can play a crucial role in binding to the active site of

enzymes or receptors through favorable interactions, such as dipole-dipole or hydrophobic

interactions, thereby modulating their activity and influencing downstream signaling cascades.

The development of drugs containing this moiety is an active area of research.

Experimental Workflow for Utilizing 2,4-Bis(trifluoromethyl)toluene in Drug Discovery
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Caption: Drug discovery workflow using 2,4-bis(trifluoromethyl)toluene.

Suppliers
2,4-Bis(trifluoromethyl)toluene is available from several chemical suppliers, including:
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Santa Cruz Biotechnology[3][4]

BLD Pharm[5]

Oakwood Chemical

Sigma-Aldrich

Conclusion
2,4-Bis(trifluoromethyl)toluene is a valuable fluorinated building block with significant

potential in drug discovery and materials science. Its unique electronic properties, conferred by

the two trifluoromethyl groups, make it an attractive scaffold for the synthesis of novel

compounds with enhanced biological activity and improved pharmacokinetic profiles. This

technical guide provides a foundational understanding of its properties, synthesis, and potential

applications to aid researchers in their scientific endeavors. Further research into the specific

reactivity and biological applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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